5,6-Diaminopyrazine-2,3-dicarbonitrile
Overview
Description
5,6-Diaminopyrazine-2,3-dicarbonitrile: is an organic compound with the molecular formula C6H4N6 It is a derivative of pyrazine, characterized by the presence of two amino groups at positions 5 and 6, and two cyano groups at positions 2 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diaminopyrazine-2,3-dicarbonitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of appropriate dicarbonitrile intermediates with hydrazine derivatives. The reaction conditions often include:
Temperature: Moderate to high temperatures (80-90°C) to facilitate the cyclization process.
Catalysts: Phosphoric acid can be used as a catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Sourcing and preparing high-purity precursors.
Reaction Control: Maintaining optimal reaction conditions to ensure high yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Diaminopyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Such as pyrazine oxides.
Reduced Derivatives: Such as diamino derivatives.
Substituted Derivatives: Various substituted pyrazines depending on the reagents used.
Scientific Research Applications
5,6-Diaminopyrazine-2,3-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6-Diaminopyrazine-2,3-dicarbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: It may modulate biochemical pathways related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2,3-dicarbonitrile: Lacks the amino groups present in 5,6-Diaminopyrazine-2,3-dicarbonitrile.
5,6-Dimethyl-2,3-pyrazinedicarbonitrile: Contains methyl groups instead of amino groups.
5-Aminopyrazine-2-carbonitrile: Contains only one amino group and one cyano group.
Uniqueness
This compound is unique due to the presence of both amino and cyano groups, which confer distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
5,6-diaminopyrazine-2,3-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6/c7-1-3-4(2-8)12-6(10)5(9)11-3/h(H2,9,11)(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHBTDDIVWLRLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(C(=N1)N)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399541 | |
Record name | 5,6-Diaminopyrazine-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36023-58-2 | |
Record name | 5,6-Diaminopyrazine-2,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Diamino-2,3-dicyanopyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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